molecular formula C10H15BrZn B068246 2-Adamantylzinc bromide CAS No. 171860-65-4

2-Adamantylzinc bromide

Cat. No.: B068246
CAS No.: 171860-65-4
M. Wt: 280.5 g/mol
InChI Key: UKVCFEOZGIQMNI-UHFFFAOYSA-M
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Description

2-Adamantylzinc bromide is an organozinc compound with the molecular formula C10H15BrZn. It is a derivative of adamantane, a highly stable hydrocarbon with a diamond-like structure. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Adamantylzinc bromide can be synthesized through the reaction of 2-bromoadamantane with activated zinc in the presence of tetrahydrofuran (THF). The reaction typically requires refluxing for several days to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke zinc, a highly reactive form of zinc, is common to facilitate the reaction. The process involves careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Adamantylzinc bromide primarily undergoes transmetallation reactions, where the adamantyl group is transferred to another metal. It can also participate in coupling reactions to form carbon-carbon bonds .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Adamantylzinc bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Adamantylzinc bromide is unique due to its highly stable adamantyl group, which imparts significant stability to the compound. This stability makes it particularly useful in reactions that require robust intermediates .

Properties

IUPAC Name

adamantan-2-ide;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVCFEOZGIQMNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399882
Record name 2-Adamantylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171860-65-4
Record name 2-Adamantylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?

A1: this compound serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using this compound as a starting material. []

Q2: How is the structure of this compound confirmed?

A2: While the provided research does not directly characterize this compound, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of this compound.

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